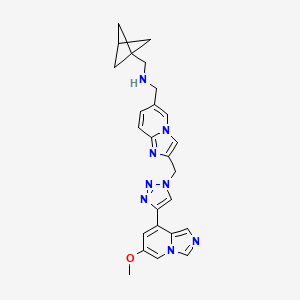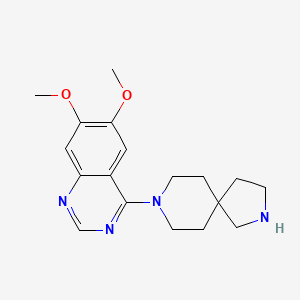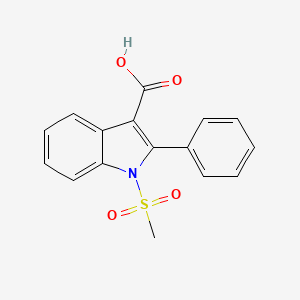
Antihypertensive agent 3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It demonstrates significant antihypertensive activity, particularly in spontaneously hypertensive rats . This compound is part of a broader class of medications designed to manage hypertension by targeting specific pathways involved in blood pressure regulation.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of antihypertensive agent 3 involves several steps, typically starting with the preparation of key intermediates. The process often includes:
Formation of the core structure: This involves the reaction of specific starting materials under controlled conditions to form the core structure of the compound.
Functional group modifications: Various functional groups are introduced or modified to enhance the compound’s activity and stability.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and compliance with regulatory standards. Key steps include:
Scaling up reactions: Reactions are scaled up using larger reactors and optimized conditions to maintain consistency and quality.
Quality control: Rigorous quality control measures are implemented to ensure the final product meets all required specifications.
化学反応の分析
Types of Reactions: Antihypertensive agent 3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various substitution reactions can occur, where one functional group is replaced by another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
科学的研究の応用
Antihypertensive agent 3 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on cellular pathways and its potential as a therapeutic agent.
Medicine: Explored for its antihypertensive properties and potential use in treating hypertension and related cardiovascular conditions.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in quality control processes.
作用機序
Antihypertensive agent 3 can be compared with other similar compounds, such as:
Angiotensin-converting enzyme inhibitors: These compounds inhibit the conversion of angiotensin I to angiotensin II, thereby reducing blood pressure.
Calcium channel blockers: These agents prevent calcium from entering cells of the heart and blood vessel walls, leading to lower blood pressure.
Beta-blockers: These compounds reduce blood pressure by blocking the effects of adrenaline on the heart and blood vessels.
Uniqueness: this compound is unique in its selective antagonism of angiotensin II receptor 1, which provides a targeted approach to managing hypertension with potentially fewer side effects compared to other classes of antihypertensive drugs .
類似化合物との比較
Losartan: An angiotensin II receptor antagonist.
Amlodipine: A calcium channel blocker.
Metoprolol: A beta-blocker.
特性
分子式 |
C16H13NO4S |
|---|---|
分子量 |
315.3 g/mol |
IUPAC名 |
1-methylsulfonyl-2-phenylindole-3-carboxylic acid |
InChI |
InChI=1S/C16H13NO4S/c1-22(20,21)17-13-10-6-5-9-12(13)14(16(18)19)15(17)11-7-3-2-4-8-11/h2-10H,1H3,(H,18,19) |
InChIキー |
ZRTVRAYBACXTOR-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)N1C2=CC=CC=C2C(=C1C3=CC=CC=C3)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[Tyr0] Thymus Factor](/img/structure/B12391612.png)
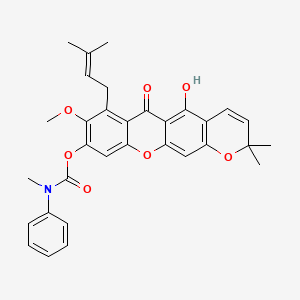

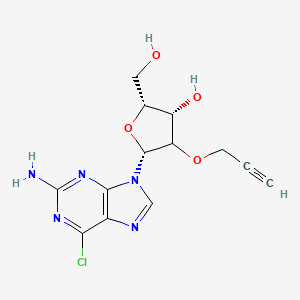
![2-amino-1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyridin-4-one](/img/structure/B12391629.png)
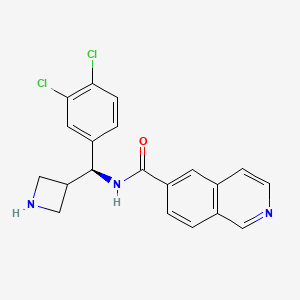
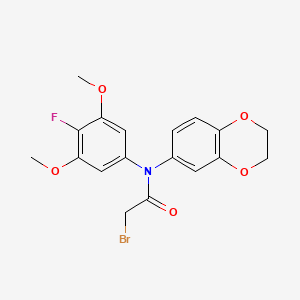
![1-[3-(3,4-dichlorophenyl)piperidin-1-yl]-3-[(3R)-1-methylsulfonylpyrrolidin-3-yl]prop-2-yn-1-one](/img/structure/B12391643.png)
![(E)-3-[4-[4-(4-methylphenyl)-2,3-dihydro-1,5-benzothiazepin-2-yl]phenyl]-1-phenylprop-2-en-1-one](/img/structure/B12391649.png)
